molecular formula C14H14FNO B2798242 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine CAS No. 849805-95-4

1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine

Cat. No.: B2798242
CAS No.: 849805-95-4
M. Wt: 231.27
InChI Key: DLQRSGVKMVGZLB-UHFFFAOYSA-N
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Description

1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine ( 849805-95-4) is an organic compound with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol [ ]. This compound is characterized by a benzylamine core structure where the phenyl ring is substituted with a (3-fluorobenzyl)oxy group at the para position [ ]. Its physical properties include a melting point of 44-45 °C and a predicted boiling point of 356.0 ± 27.0 °C [ ]. The compound is offered for research purposes and is not intended for diagnostic or therapeutic use. While specific mechanistic studies on this exact molecule are limited in public literature, its structural features are of significant interest in medicinal chemistry. It is identified as a key intermediate or building block in organic synthesis [ ]. Furthermore, compounds containing the (fluorobenzyl)oxy)phenyl)methanamine scaffold are investigated in various therapeutic areas. For instance, structurally similar "oxy-phenyl-aryl" compounds have been patented for use in therapeutic applications, highlighting the research value of this chemical class [ ]. Specifically, research into N4-benzyloxy substituted nucleotides, which share some structural motifs, has shown potent inhibitory activity against the human CD73 enzyme, a target in cancer immunotherapy [ ]. This suggests potential research applications for this compound as a building block in developing small molecule inhibitors for immuno-oncology and other biological studies. Researchers value this chemical for its utility in constructing more complex molecules for pharmaceutical and biochemical research.

Properties

IUPAC Name

[4-[(3-fluorophenyl)methoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQRSGVKMVGZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their inhibitory effects on epidermal growth factor receptor (EGFR) and erbB2 kinases, which are crucial in the proliferation of cancer cells. In various studies, these compounds demonstrated anti-tumor efficacy against cell lines expressing EGFR and erbB2, suggesting a potential role in targeted cancer therapies .

1.2 Neuropharmacology

Another notable application is in neuropharmacology, where derivatives of this compound have been explored for their efficacy in treating neurodegenerative diseases. One such derivative, Safinamide (a close analogue), has been approved for use as an add-on treatment for Parkinson’s disease. It acts as a monoamine oxidase B inhibitor, enhancing dopaminergic activity in the brain .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Recent studies have focused on developing catalyst-free protocols for synthesizing similar compounds efficiently. For example, reactions involving various solvents and conditions have been tested to maximize product yield, demonstrating the compound's synthetic versatility .

Solvent Yield (%) Conditions
Methanol30-75Room Temperature
WaterUp to 95Catalyst-free
DMSONot DetectedWith HCl

Case Studies

3.1 Clinical Trials and Pharmacodynamics

Clinical trials involving compounds related to this compound have highlighted their pharmacodynamic profiles. For example, studies on bisantrene (another compound with structural similarities) showed promising results against hepatocellular carcinoma, with reported activity in early-phase clinical trials . These findings underscore the therapeutic potential of this chemical class.

3.2 Comparative Studies on Efficacy

Comparative studies have assessed the efficacy of various derivatives against established drugs. For instance, a study evaluating the MAO B inhibitory activity of Safinamide and its analogues revealed that specific modifications to the molecular structure could enhance potency while maintaining selectivity .

Mechanism of Action

The mechanism of action of 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to protein receptors and enzymes, thereby modulating their activity. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine 3-Fluorobenzyloxy (para) C₁₄H₁₄FNO 231.27 Primary amine; fluorinated benzyl ether
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine Cl (meta), CF₃O (para) C₈H₇ClF₃NO 225.60 High electronegativity; chloro/CF₃O groups
N1-((trans)-2-(4-((3-fluorobenzyl)oxy)phenyl)cyclopropyl)cyclohexane-1,4-diamine Cyclopropane, cyclohexane diamine C₂₃H₂₈F₂N₂O 392.48 Rigid cyclopropane; diamine for solubility
1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine Piperazine (para) C₁₇H₂₁N₃ 267.37 Secondary amine; piperazine enhances H-bonding
[1-(3-Fluorobenzoyl)piperidin-4-yl]methanamine 3-Fluorobenzoyl, piperidine C₁₃H₁₈ClFN₂O 272.75 Ketone group; heterocyclic rigidity
Key Observations:
  • Heterocyclic Modifications : The piperazine and piperidine moieties in analogs (e.g., ) introduce conformational flexibility or rigidity, impacting solubility and target interaction.
  • Steric Effects : The cyclopropane ring in N1-((trans)-2-(4-((3-fluorobenzyl)oxy)phenyl)cyclopropyl)cyclohexane-1,4-diamine adds steric hindrance, which may enhance metabolic stability but reduce membrane permeability .

Biological Activity

1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine, also known by its chemical identifier 849805-95-4, is a compound that has garnered attention for its biological activity, particularly in relation to neuronal signaling pathways. This article delves into the compound's mechanism of action, biochemical pathways, and potential applications in scientific research.

Target of Action

The primary target of this compound is sodium ion channels. The interaction with these channels is crucial as they play a significant role in neuronal excitability and signaling. The compound's efficacy is indicated by its IC50 value, which quantifies its potency in inhibiting sodium channel activity.

Mode of Action

The compound modulates the function of sodium channels, potentially leading to alterations in neuronal signaling. This modulation can influence various physiological processes, including neurotransmitter release and muscle contraction. Understanding the precise interactions at the molecular level is essential for elucidating the full scope of its biological effects.

Biochemical Pathways

This compound affects neuronal signaling pathways that rely on sodium ion channels. Changes in sodium channel activity can have downstream effects on other signaling molecules and pathways, which may contribute to its observed biological activities.

Scientific Research Applications

The compound has several applications in both chemistry and biology:

  • Chemistry : It serves as a building block for synthesizing various organic compounds and complex molecular architectures.
  • Biology : It is utilized in studies involving biomolecule-ligand interactions and free energy calculations, enhancing our understanding of molecular dynamics.
  • Industry : The compound is being explored for developing advanced materials and as a reagent in industrial processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
4-(Trifluoromethyl)phenylmethanamineTrifluoromethyl groupDifferent reactivity and binding properties
4-(3-Fluorobenzyloxy)phenylboronic acidBoronic acid groupUseful in different chemical reactions

These comparisons highlight how slight modifications in structure can significantly alter biological activity and chemical properties.

Antimicrobial Activity

Although primarily studied for its effects on neuronal pathways, there is emerging interest in evaluating the antimicrobial properties of related compounds. For example, derivatives with similar structural motifs have been assessed for their effectiveness against various bacterial strains. This suggests that this compound might also warrant exploration for such properties, especially given the increasing need for novel antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Etherification : Reacting 3-fluorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃) to form 4-[(3-fluorobenzyl)oxy]benzaldehyde.

Reductive Amination : Reducing the aldehyde intermediate to the primary amine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

  • Key Conditions : Anhydrous solvents (e.g., THF), inert atmosphere (N₂/Ar), and controlled temperatures (0–25°C) improve yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the fluorophenyl and methanamine groups. The fluorine atom induces deshielding in adjacent protons (δ 6.8–7.4 ppm for aromatic H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (MW: 243.27 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for C-F (~1220 cm⁻¹) and N-H (~3350 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the fluorobenzyl ether moiety during synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electron density distribution to identify nucleophilic/electrophilic sites. The fluorobenzyl group’s electron-withdrawing nature directs substitution reactions to the para position .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction intermediates, aiding in solvent selection (e.g., DMF vs. THF) for coupling steps .

Q. What strategies resolve discrepancies in NMR data due to synthetic impurities?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate the pure compound .
  • Advanced NMR Techniques : 2D-COSY or HSQC spectra differentiate overlapping signals from byproducts (e.g., unreacted aldehyde) .

Q. How does the fluorinated aromatic ring influence this compound’s potential as an enzyme inhibitor?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Fluorine enhances lipophilicity and metabolic stability, improving binding to hydrophobic enzyme pockets (e.g., monoamine oxidase B) .
  • In Vitro Assays : Competitive inhibition assays (IC₅₀) with fluorinated analogs show a 2–3x potency increase compared to non-fluorinated derivatives .

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